An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine
An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine
Abstract
N-Cyclopropyl-5-nitroquinolin-8-amine is a quinoline derivative with potential applications in medicinal chemistry and materials science, owing to the presence of the pharmacologically relevant 8-aminoquinoline scaffold, a nitro group, and a cyclopropyl moiety. This guide provides a comprehensive overview of two plausible and robust synthetic pathways for this target molecule. The primary route detailed is a linear synthesis commencing with the protection and subsequent regioselective nitration of 8-aminoquinoline, followed by deprotection and N-cyclopropylation. An alternative, convergent approach utilizing a modern palladium-catalyzed Buchwald-Hartwig amination is also presented. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the strategic choices in each synthetic route.
Introduction and Strategic Overview
The 8-aminoquinoline core is a privileged scaffold in drug discovery, most notably as the basis for antimalarial drugs like primaquine and tafenoquine[1][2]. The introduction of a nitro group at the C5 position can significantly modulate the electronic properties and biological activity of the quinoline ring system. Furthermore, the N-cyclopropyl group is a common motif in medicinal chemistry, often introduced to improve metabolic stability, potency, and membrane permeability. The synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine, therefore, represents a confluence of these important structural features.
This guide will delineate two primary synthetic strategies:
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Pathway A: Linear Synthesis via Directed Nitration. This is a classical, step-wise approach that offers precise control over the introduction of each functional group. It leverages the directing effect of an amide group to ensure the regioselective nitration of the quinoline core at the C5 position, a critical step that can otherwise be challenging.
-
Pathway B: Convergent Synthesis via Buchwald-Hartwig Amination. This modern approach utilizes a powerful palladium-catalyzed cross-coupling reaction to form the crucial C-N bond in a single, efficient step. This pathway is often favored for its high functional group tolerance and typically good yields.
The choice between these pathways may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Pathway A: Linear Synthesis via Directed Nitration
This pathway is proposed as a four-step sequence starting from the commercially available 8-aminoquinoline. The key challenge in this route is the regioselective introduction of the nitro group at the C5 position, as direct nitration of 8-aminoquinoline can lead to a mixture of products. To overcome this, the 8-amino group is first protected as an amide, which then acts as a directing group to ensure nitration occurs selectively at the desired position[3][4][5][6].
Overall Synthetic Scheme (Pathway A)
Caption: Linear synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine.
Step-by-Step Experimental Protocols
Step 1: Protection of 8-Aminoquinoline
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Reaction: N-acylation of 8-aminoquinoline with pivaloyl chloride.
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Rationale: The pivaloyl group is a bulky and robust protecting group that effectively directs the subsequent nitration to the C5 position. Its steric hindrance can also prevent potential side reactions at the C7 position.
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Protocol:
-
Dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate, wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(quinolin-8-yl)pivalamide.
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Step 2: Regioselective Nitration
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Reaction: Iron(III) nitrate-mediated C5-H nitration.
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Rationale: This method provides excellent regioselectivity for the C5 position due to a chelation-assisted mechanism where the amide and the quinoline nitrogen coordinate to the iron center, bringing the nitrating agent into proximity with the C5-H bond[3][6]. Fe(NO₃)₃·9H₂O serves as both the promoter and the nitro source, offering an economical and less hazardous alternative to traditional mixed-acid nitration[4].
-
-
Combine N-(quinolin-8-yl)pivalamide (1.0 eq) and iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2.0 eq) in a suitable solvent such as dichloroethane.
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Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
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Wash the mixture with water and saturated aqueous sodium bicarbonate to remove excess iron salts and acid.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford N-(5-nitroquinolin-8-yl)pivalamide.
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Step 3: Deprotection of the Amide
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Reaction: Acid-catalyzed hydrolysis of the pivaloyl group.
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Rationale: The pivaloyl amide is stable to many conditions but can be effectively cleaved under strong acidic conditions to regenerate the free amine.
-
Protocol:
-
Suspend N-(5-nitroquinolin-8-yl)pivalamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).
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Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the solution to room temperature and carefully neutralize with a base such as sodium hydroxide or sodium carbonate until the pH is ~8-9, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 8-amino-5-nitroquinoline.
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Step 4: N-Cyclopropylation
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Reaction: Two-step sequence of 1-ethoxycyclopropylation followed by reductive de-ethoxylation.
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Rationale: Direct N-cyclopropylation using cyclopropyl halides is difficult due to the low reactivity of these halides in nucleophilic substitution. This indirect method utilizes the more reactive 1-bromo-1-ethoxycyclopropane to form an intermediate that is readily reduced to the desired N-cyclopropyl amine[7].
-
Protocol: [7]
-
Part A: 1-Ethoxycyclopropylation
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Dissolve 8-amino-5-nitroquinoline (1.0 eq) and triethylamine (2.0 eq) in a non-polar solvent like dichloromethane.
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Add 1-bromo-1-ethoxycyclopropane (1.5 eq) and heat the mixture to reflux for 24-48 hours.
-
Monitor the formation of the N-(1-ethoxycyclopropyl)-5-nitroquinolin-8-amine intermediate by TLC.
-
After completion, cool the reaction, wash with water, dry the organic layer, and concentrate. The crude intermediate can often be used directly in the next step.
-
-
Part B: Reductive De-ethoxylation
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In a separate flask, prepare a reducing mixture by stirring sodium borohydride (NaBH₄, 2.0 eq) and boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) in anhydrous THF at 0 °C for 30 minutes.
-
Dissolve the crude intermediate from Part A in anhydrous THF and add it to the pre-formed reducing mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 1-4 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, N-Cyclopropyl-5-nitroquinolin-8-amine, by column chromatography.
-
-
Pathway B: Convergent Synthesis via Buchwald-Hartwig Amination
This modern synthetic route offers a more convergent and potentially more efficient synthesis by forming the target molecule from two key fragments in a single cross-coupling step. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly effective for the formation of C-N bonds between aryl halides and amines[8][9][10].
Overall Synthetic Scheme (Pathway B)
Caption: Convergent synthesis via Buchwald-Hartwig amination.
Rationale and Protocol
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Reaction: Palladium-catalyzed cross-coupling of 8-chloro-5-nitroquinoline with cyclopropylamine.
-
Rationale: This reaction is a powerful tool for constructing aryl amines from aryl halides. The use of bulky, electron-rich phosphine ligands (such as XPhos) is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond[11]. This method is often tolerant of various functional groups, including the nitro group present on the quinoline ring[12]. 8-Chloro-5-nitroquinoline is a commercially available starting material.
-
Protocol:
-
To an oven-dried reaction vessel, add 8-chloro-5-nitroquinoline (1.0 eq), a palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0), ~2 mol%), and a suitable phosphine ligand like XPhos (4-6 mol%).
-
Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene as the solvent, followed by cyclopropylamine (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Cyclopropyl-5-nitroquinolin-8-amine.
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Data Summary and Characterization
As this guide outlines proposed synthetic routes, experimental yield and characterization data are predictive. The following table summarizes the key reagents for the primary pathway.
| Step | Starting Material | Key Reagents | Product | Expected Yield Range |
| A1 | 8-Aminoquinoline | Pivaloyl chloride, Pyridine | N-(Quinolin-8-yl)pivalamide | 85-95% |
| A2 | N-(Quinolin-8-yl)pivalamide | Fe(NO₃)₃·9H₂O | N-(5-Nitroquinolin-8-yl)pivalamide | 60-75%[3] |
| A3 | N-(5-Nitroquinolin-8-yl)pivalamide | aq. HCl | 8-Amino-5-nitroquinoline | 80-90% |
| A4 | 8-Amino-5-nitroquinoline | 1-bromo-1-ethoxycyclopropane, NaBH₄, BF₃·OEt₂ | N-Cyclopropyl-5-nitroquinolin-8-amine | 40-60% (over 2 steps) |
| B | 8-Chloro-5-nitroquinoline | Cyclopropylamine, Pd₂(dba)₃, XPhos, NaOtBu | N-Cyclopropyl-5-nitroquinolin-8-amine | 60-85% |
Characterization of N-Cyclopropyl-5-nitroquinolin-8-amine:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, with the nitro group causing a downfield shift of adjacent protons. Signals for the cyclopropyl group should appear in the aliphatic region (typically 0.5-1.0 ppm for the CH₂ groups and a multiplet for the CH group). A signal for the N-H proton will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbons of the 5-nitroquinoline core and the three carbons of the cyclopropyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₁N₃O₂) by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and strong asymmetric and symmetric stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
Conclusion
This technical guide has detailed two robust and scientifically grounded synthetic pathways for N-Cyclopropyl-5-nitroquinolin-8-amine. Pathway A, a linear synthesis, offers excellent control over regiochemistry through the use of a directing group, making it a reliable, albeit longer, route. Pathway B, a convergent synthesis using Buchwald-Hartwig amination, represents a more modern and potentially more efficient approach, reflective of contemporary practices in medicinal chemistry. The selection of the optimal route will be guided by project-specific constraints and objectives. Both pathways are based on well-established and referenced chemical transformations, providing a solid foundation for the successful synthesis of this promising compound.
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